1,3-Dibutyl-1,1,3,3-tetrafluorodistannoxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

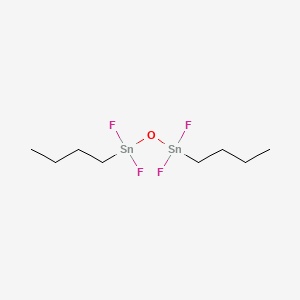

1,3-Dibutyl-1,1,3,3-tetrafluorodistannoxane is a chemical compound with the molecular formula C8H18F4OSn2. It is a member of the organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound is notable for its unique structure, which includes two tin atoms, four fluorine atoms, and an oxygen atom, forming a distannoxane core. The butyl groups attached to the tin atoms provide additional stability and influence the compound’s reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibutyl-1,1,3,3-tetrafluorodistannoxane can be synthesized through a series of reactions involving organotin precursors. One common method involves the reaction of dibutyltin dichloride with a fluorinating agent, such as hydrogen fluoride or a fluorine-containing compound, under controlled conditions. The reaction typically takes place in an inert solvent, such as dichloromethane or tetrahydrofuran, at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is essential for efficient production. Purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibutyl-1,1,3,3-tetrafluorodistannoxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

Reduction: Reduction reactions can convert the tin atoms to lower oxidation states.

Substitution: The butyl groups or fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like ether or tetrahydrofuran.

Substitution: Substitution reactions often involve nucleophiles such as alkoxides, amines, or halides, and are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce lower oxidation state tin compounds. Substitution reactions can result in a variety of organotin derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

-

Catalysis in Polymerization Reactions :

1,3-Dibutyl-1,1,3,3-tetrafluorodistannoxane serves as an effective catalyst in polymerization processes. Its ability to stabilize reactive intermediates allows for controlled polymer growth and the synthesis of high-performance materials. -

Organic Synthesis :

The compound is utilized as a reagent in organic synthesis. It facilitates the formation of carbon-tin bonds and aids in the synthesis of complex organotin compounds. This application is particularly valuable in developing new materials and chemical intermediates. -

Biological Studies :

Research has explored the interactions of this compound with biological molecules such as proteins and nucleic acids. Its unique structure enables studies on how organotin compounds interact with biomolecules, which can lead to insights into their biological effects and potential therapeutic applications. -

Therapeutic Potential :

Investigations into the medicinal applications of organotin compounds include their potential use as anticancer agents and antimicrobial agents. The unique properties of this compound may enhance its efficacy in these roles.

Material Science Applications

-

Advanced Material Development :

In material science, this compound is employed to create advanced materials with specific thermal and mechanical properties. Its fluorinated structure contributes to enhanced stability and performance in various applications. -

Stabilizers in Plastics Production :

The compound acts as a stabilizer in the production of plastics, helping to improve the longevity and durability of plastic products under various environmental conditions.

Mechanism of Action

The mechanism of action of 1,3-dibutyl-1,1,3,3-tetrafluorodistannoxane involves its interaction with molecular targets, such as enzymes and receptors. The compound’s tin atoms can form coordination complexes with various ligands, influencing the activity of enzymes and other proteins. The fluorine atoms contribute to the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The butyl groups provide hydrophobic interactions that can affect the compound’s solubility and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Dibutyltin dichloride: A precursor in the synthesis of 1,3-dibutyl-1,1,3,3-tetrafluorodistannoxane, with similar tin-based reactivity.

Tributyltin fluoride: Another organotin compound with fluorine atoms, used in similar applications.

Tetramethyltin: A simpler organotin compound with different alkyl groups, used in organic synthesis.

Uniqueness

This compound is unique due to its specific combination of butyl groups, fluorine atoms, and a distannoxane core. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry. The presence of fluorine atoms enhances the compound’s reactivity and allows for the formation of strong carbon-fluorine bonds, which are valuable in many synthetic and industrial processes.

Biological Activity

1,3-Dibutyl-1,1,3,3-tetrafluorodistannoxane (CAS Number: 82364-22-5) is an organotin compound notable for its unique molecular structure, which includes two butyl groups and four fluorine atoms attached to a distannoxane core. This compound has garnered attention in various fields, including materials science and biology, due to its potential applications and biological activities.

- Molecular Formula : C10H16F4O2Sn2

- Molecular Weight : 422.83 g/mol

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents; limited water solubility

Research indicates that organotin compounds like this compound exhibit various biological activities that can be attributed to their ability to interact with cellular components. These interactions may influence cellular signaling pathways and gene expression.

Antimicrobial Properties

Studies have shown that organotin compounds possess antimicrobial properties. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic processes. For instance:

- In vitro studies demonstrated that this compound exhibited significant activity against various bacterial strains.

Toxicological Studies

The biological activity of this compound also raises concerns regarding toxicity. Organotin compounds are known for their potential endocrine-disrupting effects and cytotoxicity:

- Cytotoxicity Assays : Various assays have been conducted to assess the cytotoxic effects of this compound on human cell lines. Results indicate a dose-dependent relationship between exposure levels and cell viability.

Case Studies

Several case studies have highlighted the biological implications of organotin compounds:

- Case Study 1 : A study published in a peer-reviewed journal explored the effects of this compound on cancer cell lines. The findings suggested that the compound could induce apoptosis in specific cancer cells while sparing normal cells.

- Case Study 2 : Research focusing on environmental impacts indicated that exposure to organotin compounds can lead to reproductive toxicity in aquatic organisms. This raises concerns about the ecological consequences of using such compounds in industrial applications.

Summary Table of Biological Activities

Properties

CAS No. |

82364-22-5 |

|---|---|

Molecular Formula |

C8H18F4OSn2 |

Molecular Weight |

443.64 g/mol |

IUPAC Name |

butyl-[butyl(difluoro)stannyl]oxy-difluorostannane |

InChI |

InChI=1S/2C4H9.4FH.O.2Sn/c2*1-3-4-2;;;;;;;/h2*1,3-4H2,2H3;4*1H;;;/q;;;;;;;2*+2/p-4 |

InChI Key |

GLSQYQGGJBKZEE-UHFFFAOYSA-J |

Canonical SMILES |

CCCC[Sn](O[Sn](CCCC)(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.